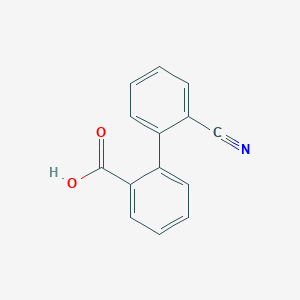

2-(2-Cyanophenyl)benzoic acid

Description

Contextualizing Benzoic Acid Derivatives in Organic Synthesis

The study and use of benzoic acid derivatives have a rich history, evolving from simple, naturally sourced compounds to complex, synthetically designed molecules with highly specific functions.

Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees. acs.orgchemeurope.comnewworldencyclopedia.org Early descriptions of this process were made by Nostradamus in 1556, followed by Alexius Pedemontanus and Blaise de Vigenère. chemeurope.comnewworldencyclopedia.org It wasn't until 1832 that Justus von Liebig and Friedrich Wöhler determined its structure. chemeurope.comnewworldencyclopedia.org The antifungal properties of benzoic acid were discovered by Salkowski in 1875, leading to its long-standing use as a preservative. newworldencyclopedia.orgwikipedia.org

The history of nitriles dates back to 1782, when the Swedish chemist Carl Wilhelm Scheele first isolated mandelonitrile. numberanalytics.com In 1811, J. L. Gay-Lussac prepared pure, volatile hydrogen cyanide. wikipedia.org The synthesis of benzonitrile, the nitrile of benzoic acid, was achieved by Friedrich Wöhler and Justus von Liebig around 1832. wikipedia.org However, it was Hermann Fehling's synthesis in 1844 that produced enough of the substance for detailed chemical investigation. wikipedia.org

Initially, benzoic acid was primarily sourced from gum benzoin. chemeurope.comnewworldencyclopedia.org The first industrial synthesis involved the hydrolysis of benzotrichloride, but this method has been largely replaced by the air oxidation of toluene, a more environmentally friendly process that avoids chlorinated byproducts. acs.orgnewworldencyclopedia.org Today, benzoic acid is a crucial precursor for synthesizing many other organic substances. chemeurope.com The benzoic acid scaffold is a common feature in many pharmaceuticals and is used to create more complex medicinal compounds. nih.gov Its derivatives are investigated for a wide range of biological activities, including insecticidal, antimicrobial, and herbicidal properties. ontosight.ai

Significance of Nitrile Functionality in Chemical Compounds

The nitrile, or cyano, group (-C≡N) is a highly versatile functional group in organic chemistry. numberanalytics.com Its unique electronic properties and reactivity make it a valuable component in the design of complex molecules.

The cyano group is highly polar due to the significant difference in electronegativity between the carbon and nitrogen atoms, resulting in a large dipole moment. numberanalytics.comyoutube.com This polarity makes the carbon atom electrophilic, rendering it susceptible to attack by nucleophiles. libretexts.org The cyano group can undergo a variety of transformations, including:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. wikipedia.orglibretexts.org

Reduction: Nitriles can be reduced to form primary amines or aldehydes. numberanalytics.comlibretexts.org

Nucleophilic Addition: The triple bond of a nitrile can react with nucleophiles to form a variety of functional groups. libretexts.org

The reactivity of nitriles can be influenced by steric and electronic effects of nearby functional groups, as well as the presence of catalysts. numberanalytics.com

Aromatic nitriles, which feature a cyano group attached to an aromatic ring, are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comfiveable.me The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring. fiveable.me Aromatic nitriles serve as building blocks for creating complex molecules and can be used to introduce various functional groups. numberanalytics.com They are particularly useful in the preparation of heterocyclic compounds and as precursors to amines and carboxylic acids. numberanalytics.com

Structural and Functional Relevance of 2-(2-Cyanophenyl)benzoic acid

This compound is a bifunctional molecule, meaning it contains two different functional groups: a carboxylic acid and a nitrile. The "2-(2-Cyanophenyl)" portion of the name indicates a cyanophenyl group attached to the second carbon atom of the benzoic acid ring. This specific arrangement gives the molecule a unique three-dimensional structure that influences its chemical properties and potential applications. The presence of both an acidic group (carboxylic acid) and a versatile reactive site (nitrile) on a biphenyl (B1667301) framework makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 57743-13-2 | chemsynthesis.com |

| Molecular Formula | C₁₄H₉NO₂ | chemsynthesis.com |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | Off-white needles | chemicalbook.com |

| Melting Point | 212 °C | chemicalbook.com |

This table is populated with data for the closely related isomer, 2-Cyanobenzoic acid, as specific data for this compound is limited. The properties are expected to be similar.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRWCQMTMKFPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282805 | |

| Record name | 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57743-13-2 | |

| Record name | NSC28066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-cyanophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 2 2 Cyanophenyl Benzoic Acid

High-Resolution NMR Spectroscopy for Aromatic and Nitrile Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For 2-(2-Cyanophenyl)benzoic acid, ¹H and ¹³C NMR would provide detailed information about the structure and connectivity of the molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

Due to the lack of direct experimental data, the following chemical shifts are predicted based on the known values for biphenyl-2-carboxylic acid and the expected electronic influence of the ortho-cyano group. rsc.orgchemicalbook.comajgreenchem.com The protons of the two aromatic rings are expected to appear as complex multiplets in the aromatic region of the ¹H NMR spectrum, likely between 7.0 and 8.5 ppm. The carboxylic acid proton would be a broad singlet at a significantly downfield shift, typically above 10 ppm.

In the ¹³C NMR spectrum, the quaternary carbons, including the one attached to the nitrile group and the carboxylic acid, would have distinct chemical shifts. The nitrile carbon is anticipated to be in the range of 115-120 ppm, while the carboxylic carbon would be significantly downfield, around 170 ppm. rsc.orgajgreenchem.com The aromatic carbons would resonate in the typical 120-145 ppm range.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.2 | Multiplet |

| Carboxylic OH | > 10 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic CH | 125 - 135 |

| Aromatic C (quaternary) | 130 - 145 |

| C-CN | ~110 |

| C≡N | 115 - 120 |

| C-COOH | ~130 |

| COOH | ~170 |

2D NMR Techniques for Structural Connectivity Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the two phenyl rings, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons within each of the two aromatic rings. This would help to trace the proton networks of the cyanophenyl and benzoyl moieties separately.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be crucial for establishing the connectivity between the two rings. Correlations would be expected between the protons on one ring and the quaternary carbon of the other ring at the point of their linkage. Furthermore, correlations from the protons ortho to the functional groups to the carbon atoms of the nitrile and carboxylic acid groups would confirm their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate each proton to its attached carbon, aiding in the definitive assignment of the carbon signals in the complex aromatic region.

The application of these 2D NMR techniques is well-established for the structural elucidation of complex aromatic systems, including various biphenyl (B1667301) derivatives. researchgate.netnih.govnih.govscielo.br

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the key functional groups within a molecule.

Characteristic Absorption Bands of Carboxylic Acid and Nitrile Groups

The FTIR and Raman spectra of this compound would be dominated by the characteristic vibrations of the carboxylic acid and nitrile groups.

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹. semanticscholar.orgspectrabase.com The C=O stretching vibration would give rise to a strong, sharp band around 1700 cm⁻¹. ajgreenchem.com

Nitrile Group: The C≡N stretching vibration would appear as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. researchgate.netspectrabase.com This region is generally free from other absorptions, making it a clear diagnostic peak.

Predicted Characteristic Vibrational Frequencies for this compound (Predicted values based on analogous compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong (FTIR) |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Nitrile | C≡N stretch | 2220 - 2240 | Sharp, Medium |

| Carboxylic Acid | C=O stretch | ~1700 | Strong (FTIR) |

| Aromatic C=C | C=C stretch | 1400 - 1600 | Medium to Strong |

Conformational Analysis via Vibrational Modes

The dihedral angle between the two phenyl rings would influence the vibrational modes, particularly the out-of-plane C-H bending vibrations. The rotational freedom around the biphenyl linkage could lead to different conformers, which might be observable as subtle shifts or broadening of the peaks in the vibrational spectra, especially at low temperatures. Studies on similar cyanobiphenyl compounds have shown that the vibrational frequencies below 700 cm⁻¹ can be sensitive to the dihedral angle. researchgate.netmdpi.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular formula for this compound is C₁₄H₉NO₂, corresponding to a molecular weight of 223.23 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak at m/z = 223. The fragmentation pattern would likely involve initial losses of small, stable molecules or radicals.

Predicted Fragmentation Pattern for this compound:

Loss of a hydroxyl radical (-OH, m/z = 17): This would lead to a fragment at m/z = 206, corresponding to the acylium ion. This is a common fragmentation pathway for benzoic acids.

Loss of a carboxyl group (-COOH, m/z = 45): This would result in a fragment at m/z = 178, corresponding to the 2-cyanobiphenyl radical cation.

Formation of a fluorenyl-like cation: Intramolecular cyclization with the loss of HCN (m/z = 27) from the molecular ion or subsequent fragments is a possibility, a common feature in the mass spectra of substituted biphenyls. researchgate.net

Loss of CO: Subsequent loss of carbon monoxide (m/z = 28) from the acylium ion (m/z = 206) could lead to a fragment at m/z = 178.

Studies on the mass spectra of 2-cyanobenzoic acid and other biphenyl carboxylic acids support these predicted fragmentation pathways. semanticscholar.orgresearchgate.netconicet.gov.arnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula: C₁₄H₉NO₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The resulting data would be presented in a table comparing the calculated and found mass-to-charge ratios (m/z), confirming the compound's elemental formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Adduct | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|---|

| C₁₄H₉NO₂ | [M+H]⁺ | 224.0601 | Data not available | Data not available |

| C₁₄H₉NO₂ | [M+Na]⁺ | 246.0420 | Data not available | Data not all available |

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) would provide valuable information about the structural connectivity of this compound by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentations would be expected, such as the loss of water (H₂O), carbon monoxide (CO), and the cleavage of the bond between the two phenyl rings. Analysis of these fragments helps to confirm the presence of the carboxylic acid and cyano functional groups and their relative positions.

Table 2: Plausible Tandem Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺ at m/z 224.0601)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 224.0601 | 206.0495 | H₂O | Ion resulting from loss of water |

| 224.0601 | 196.0652 | CO | Ion resulting from loss of carbon monoxide |

| 206.0495 | 178.0546 | CO | Ion resulting from subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crystalline Packing and Lattice Parameters

A single-crystal X-ray diffraction experiment would determine the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group of this compound. This data defines the fundamental repeating unit of the crystal structure. For many benzoic acid derivatives, a monoclinic or orthorhombic crystal system is common.

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Identification of Hydrogen Bonding and π-π Stacking Interactions

The crystal structure would elucidate the specific intermolecular interactions that stabilize the crystalline packing. For this compound, it is anticipated that the carboxylic acid groups would form strong hydrogen bonds, likely resulting in the formation of centrosymmetric dimers, a common motif in crystalline carboxylic acids. Additionally, the aromatic nature of the two phenyl rings would likely lead to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The nitrile group could also participate in weaker hydrogen bonding or other dipole-dipole interactions. Analysis of the crystal packing would quantify the distances and geometries of these interactions.

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |

|---|---|---|

| Hydrogen Bonding | O-H···O (carboxyl-carboxyl) | Data not available |

Computational Chemistry and Molecular Modeling of 2 2 Cyanophenyl Benzoic Acid

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, capturing their motion and interactions with their environment. ajchem-a.comsemanticscholar.org By solving Newton's equations of motion, MD simulations can model the conformational landscape and the influence of solvents on the structure and dynamics of 2-(2-Cyanophenyl)benzoic acid.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium (continuum models). semanticscholar.org

Studies on benzoic acid derivatives have shown that solvent polarity can modify crystal growth and morphology. acs.org For example, the solubility and solvation of benzoic acids in binary mixtures like ethanol-water have been investigated to determine thermodynamic parameters such as the Gibbs free energy of solvation. iucr.org These studies are crucial for understanding how the solvent environment affects the stability and behavior of the solute molecule. For this compound, the polar carboxylic acid and cyano groups would be expected to engage in significant interactions with polar solvents.

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the two phenyl rings. The relative orientation of the carboxylic acid and cyano groups can lead to different conformers with varying energies.

Prediction of Spectroscopic Parameters

Computational models allow for the a priori prediction of spectroscopic data, which can be invaluable for interpreting experimental results or for the structural elucidation of related compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach for calculating the NMR shielding tensors. researchgate.netresearchgate.netresearchgate.net These are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ_i = σ_TMS − σ_i. researchgate.net

For this compound, calculations would provide predicted ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is generally high, with deviations from experimental values often being less than 0.2 ppm for ¹H and 5 ppm for ¹³C, which is acceptable for direct comparison. researchgate.netgithub.io These theoretical values aid in the assignment of complex experimental spectra.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (Carboxyl) | 168.5 |

| C (Cyano) | 117.2 |

| C1' (ipso-COOH) | 133.4 |

| C2' (ipso-C₆H₄CN) | 142.1 |

| C1'' (ipso-CN) | 112.9 |

| C2'' (ipso-C₆H₄COOH) | 139.8 |

| Aromatic CHs | 128.0 - 134.5 |

Vibrational frequency calculations, based on the second derivative of the energy with respect to atomic coordinates, are used to predict the infrared (IR) and Raman spectra of a molecule. vjst.vnvjst.vn These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP). researchgate.netijtsrd.com The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities.

For this compound, key vibrational modes would include:

O-H stretch of the carboxylic acid group, typically a broad band around 3300-2500 cm⁻¹. docbrown.info

C≡N stretch of the cyano group, a sharp, intense band expected in the 2260-2220 cm⁻¹ region.

C=O stretch of the carbonyl group, a very strong absorption around 1700-1680 cm⁻¹ for an aryl carboxylic acid. docbrown.info

C-O stretch and O-H bend of the carboxylic acid, found in the 1440-1210 cm⁻¹ region. docbrown.info

Aromatic C=C stretches in the 1625-1465 cm⁻¹ range. docbrown.info

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. ijtsrd.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | ~3100 (Broad) | Medium-Strong |

| C≡N stretch (Nitrile) | ~2245 | Strong |

| C=O stretch (Carbonyl) | ~1710 | Very Strong |

| Aromatic C=C stretch | ~1605, 1580 | Medium-Strong |

| C-O stretch (Carboxylic Acid) | ~1310 | Strong |

| O-H bend (Carboxylic Acid) | ~940 | Medium (Broad) |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. smu.edursc.org This involves locating and characterizing the transition states (TS) that connect reactants, intermediates, and products.

To elucidate a reaction mechanism, such as a potential intramolecular cyclization or functionalization of this compound, computational chemists identify the lowest energy pathway. This is achieved by calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction coordinate. smu.eduarxiv.org The activation barrier (or activation energy, ΔG‡) is the free energy difference between the reactants and the highest-energy transition state. A lower activation barrier corresponds to a faster reaction rate.

Along the reaction pathway, molecules may pass through one or more intermediates, which are local minima on the potential energy surface. smu.edu Computational modeling can predict the structure and stability of these transient species, which are often difficult or impossible to observe experimentally.

In the synthesis of heterocyclic systems from precursors like this compound, computational analysis can identify key intermediates. For instance, in a potential cyclization reaction to form a lactone or other fused ring system, calculations could confirm the formation of palladacycle intermediates in a metal-catalyzed reaction or iminium ions in an acid-catalyzed process. mdpi.comcore.ac.uk Verifying the existence and stability of these intermediates is crucial for validating a proposed mechanistic pathway. smu.edu

Chemical Reactivity and Derivatization of 2 2 Cyanophenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for various chemical modifications, including nucleophilic acyl substitution, reduction, and decarboxylation.

Esterification and amidation are fundamental reactions of the carboxylic acid group, converting 2-(2-cyanophenyl)benzoic acid into esters and amides, respectively. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity. acs.orglibretexts.org

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is a reversible process, and the equilibrium can be shifted toward the ester product by using an excess of the alcohol or by removing water as it is formed. libretexts.org For more sensitive substrates or for higher yields under milder conditions, coupling agents can be employed.

Amidation: The formation of an amide bond from the carboxylic acid moiety is a crucial transformation. A common laboratory method involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride is then reacted with a primary or secondary amine to form the desired amide.

Alternatively, direct amidation can be accomplished using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct formation of the amide bond between the carboxylic acid and an amine, avoiding the need to isolate the reactive acyl chloride. libretexts.org This one-pot approach is widely used, particularly in peptide synthesis and for creating complex molecules.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat/Reflux | Ester |

The carboxylic acid group of this compound can be reduced to either a primary alcohol or, with more difficulty, an aldehyde.

Reduction to Primary Alcohols: Strong reducing agents are required to reduce a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, typically used in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgpearson.com Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). libretexts.org Borane is considered a safer and more selective alternative to LiAlH₄ for reducing carboxylic acids. libretexts.org A combination of sodium borohydride (B1222165) and bromine (NaBH₄–Br₂) has also been reported for the direct reduction of benzoic acids to their corresponding alcohols in good yields. sci-hub.se

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage, which requires carefully chosen reagents and conditions. This transformation is often achieved indirectly by first converting the carboxylic acid to a derivative like an acid chloride or an ester, which can then be reduced to an aldehyde using a less reactive hydride reagent.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple benzoic acids are generally stable to decarboxylation, the reaction can be induced under specific conditions, often involving high temperatures or catalytic systems. chemicalbook.com Research has shown that the decarboxylation of aromatic carboxylic acids can be achieved using bimetallic nanoparticles on supported ionic liquid phases as catalysts. acs.org Furthermore, decarboxylation can be part of a tandem reaction sequence. For instance, solvothermal conditions can promote the decarboxylation of aromatic acids and subsequent condensation with nitriles to form aryl ketones. asianpubs.org Another important pathway is decarboxylative coupling, where the carboxyl group is replaced by another functional group in a single step, such as in decarboxylative amination reactions. rsc.org

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis and various nucleophilic addition reactions. libretexts.orgucalgary.ca

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.comlumenlearning.com This reaction is a common method for converting nitriles into carboxylic acids. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.orglumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org Through a series of proton transfers and tautomerization of the resulting imidic acid, a primary amide intermediate is formed. chemistrysteps.comchemistrysteps.com With continued heating in the acidic medium, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH or KOH) with heating, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com In the presence of excess base, the amide is then hydrolyzed to a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com Acidification of the reaction mixture in a subsequent step is necessary to protonate the carboxylate and obtain the final carboxylic acid product. libretexts.org

By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the intermediate amide stage.

The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents and hydride donors. libretexts.orgucalgary.ca

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon. ucalgary.calibretexts.org The initial product is an imine anion salt. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. libretexts.org This reaction provides a valuable route for the synthesis of ketones where a new carbon-carbon bond is formed.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. libretexts.orgchemistrysteps.com The reaction involves the addition of two hydride ions to the nitrile carbon, followed by an acidic or aqueous workup to yield the primary amine. libretexts.org Catalytic hydrogenation, for example using hydrogen gas over a nickel catalyst, can also be used to reduce nitriles to primary amines. savemyexams.com

Table 2: Key Derivatization Reactions of this compound

| Moiety | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amidation | SOCl₂, then Amine | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol |

| Carboxylic Acid | Decarboxylation | Heat/Catalyst | Hydrogen (Aryl C-H) |

| Nitrile | Hydrolysis (Complete) | H₃O⁺/Heat or NaOH/Heat, then H₃O⁺ | Carboxylic Acid |

| Nitrile | Hydrolysis (Partial) | Controlled H₂O/H⁺ or OH⁻ | Primary Amide |

| Nitrile | Reduction | LiAlH₄ | Primary Amine |

Cycloaddition Reactions and Heterocyclic Annulations

The nitrile group in this compound and its derivatives can participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. While direct cycloaddition with the parent acid is less common, its derivatives are valuable precursors for these transformations.

One notable application involves the intramolecular cyclization of N-(2-cyanophenyl)indoles, which can be synthesized from derivatives of this compound. These compounds undergo copper(II)-catalyzed intramolecular cyclization in the presence of diaryliodonium salts to yield fused polycyclic indoles of [1,2-a]indol-10-imines. researchgate.net This method provides a mild and efficient route to complex indole (B1671886) scaffolds.

In a related context, the concept of using a 2-cyanophenyl group as a directing group has been explored in rhodium-catalyzed meta-C-H arylation of arenes. researchgate.net This highlights the utility of the cyanophenyl moiety in facilitating complex bond formations, a principle that can be extended to cycloaddition strategies.

Furthermore, the general reactivity of nitriles in cycloadditions is well-established. For instance, the palladium-catalyzed tandem azide-isocyanide coupling of aryl azides with isocyanides leads to the formation of 2-alkylaminobenzoxazinones through a sequential tandem reaction and intramolecular 6-exo-dig cyclization. mdpi.com While not a direct reaction of this compound, this illustrates the potential of the cyano group to participate in annulation reactions.

A binary acid system of In(OTf)₃ and benzoic acid has been shown to catalyze a tandem [2+2] cycloaddition and Nazarov reaction between alkynes and acetals, forming 2,3-disubstituted indanones. organic-chemistry.org This demonstrates the role of benzoic acid derivatives in promoting cycloaddition cascades.

Ortho-Directed Reactivity and Annulation Strategies

The carboxylic acid and nitrile functionalities in this compound and its derivatives can direct reactions to the ortho positions of the phenyl rings, enabling the construction of fused ring systems and regioselective functionalization.

The intramolecular cyclization of derivatives of this compound is a powerful strategy for synthesizing fused heterocyclic compounds. For example, N-(2-cyanophenyl)benzamides can be cyclized to form 2-aryl-4-iodoquinazolines using a combination of titanium tetraiodide and trimethylsilyl (B98337) iodide. researchgate.net This reaction proceeds in moderate to high yields and demonstrates a synergistic effect between the two reagents.

Similarly, N-(2-cyanophenyl)indoles, which can be prepared from 2-bromobenzonitrile (B47965) derivatives, undergo MeOTf-induced annulation to produce indole–indolone scaffolds. acs.org This reaction is efficient for a range of substrates with both electron-donating and electron-withdrawing groups. The resulting indolo[1,2-a]indol-10-imines can be further hydrolyzed to the corresponding indolo[1,2-a]indol-10-ones. acs.org

The intramolecular cyclization of 2-(acylamino)benzoic acid derivatives is a known method for preparing quinazolinones. thieme.de This highlights the general utility of ortho-substituted benzoic acids in the synthesis of fused heterocycles.

The following table summarizes selected examples of cyclization reactions leading to fused ring systems.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-(2-cyanophenyl)benzamides | TiI₄, TMSI | 2-Aryl-4-iodoquinazolines | Moderate to High | researchgate.net |

| N-(2-cyanophenyl)indoles | MeOTf | Indolo[1,2-a]indol-10-imines | High | acs.org |

| 2-Azido benzoic acids, Alkyl/aryl acyl chlorides | PPh₃, Cu catalyst | 4H-benzo[d] acs.orgmdpi.comoxazin-4-ones | up to 98% | mdpi.com |

The directing capabilities of the functional groups in this compound can be harnessed for the regioselective functionalization of its aromatic rings. While direct functionalization of the parent acid is challenging, its derivatives serve as key substrates in directed C-H activation reactions.

The 2-cyanophenyl motif has been employed as a directing group for the meta-selective olefination and acetoxylation of boronate esters. rsc.org This strategy involves converting boronic acids into inert MIDA boronates using a prefunctionalized directing group precursor to prevent premature transmetalation.

In a similar vein, a 2-cyanobenzyl alcohol has been used as a directing group for the meta-selective olefination of mandelic acid esters, which are a class of phenylacetic acids. rsc.org This method allows for the selective modification of the aryl group in these important biological motifs.

Furthermore, the development of conformationally flexible templates based on the 2-cyanophenyl group has enabled the meta-C-H functionalization of benzoic acids. researchgate.net These templates facilitate the formation of a less strained macrocycle during the reaction, leading to high selectivity.

The following table presents examples of regioselective functionalization using cyanophenyl-based directing groups.

| Substrate | Directing Group | Reaction | Functionalized Position | Reference |

| Boronate Esters | 2-Cyanophenyl | Olefination, Acetoxylation | meta | rsc.org |

| Mandelic Acid Esters | 2-Cyanobenzyl alcohol | Olefination | meta | rsc.org |

| Benzoic Acids | 2-(Methylamino)ethoxy benzonitrile | Olefination | meta | rsc.org |

Cross-Coupling Reactions and Diversification of the Aromatic Scaffold

Cross-coupling reactions provide a powerful tool for diversifying the aromatic scaffold of this compound and its derivatives. These reactions allow for the introduction of a wide range of substituents, leading to novel compounds with potentially interesting properties.

While direct cross-coupling on this compound can be complicated by the presence of the carboxylic acid and nitrile groups, its derivatives, particularly halogenated ones, are excellent substrates for these transformations. For example, Sonogashira cross-coupling reactions have been attempted on 4-chloro-2-trichloromethylquinazoline, a derivative that can be synthesized from 2-aminobenzonitrile. researchgate.net Although the reaction can be challenging due to side reactions, it demonstrates the potential for C-C bond formation.

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of aromatic rings. memphis.edu N-(Boc)-2-indolyldimethylsilanol, for instance, reacts with various aromatic iodides in good yields (70-84%). researchgate.net This highlights the feasibility of coupling reactions on related heterocyclic systems.

The development of skeletal diversification strategies for aromatic nitrogenous heterocycles is an active area of research. escholarship.org These methods, which can include cross-coupling steps, allow for the expansion of chemical space and the synthesis of novel molecular architectures.

The following table provides a conceptual overview of potential cross-coupling reactions for the diversification of the this compound scaffold, based on general principles of organic synthesis.

| Substrate Type (Derivative of this compound) | Coupling Partner | Reaction Type | Potential Product |

| Halogenated derivative (e.g., bromo- or iodo-substituted) | Boronic acid | Suzuki Coupling | Aryl-substituted derivative |

| Halogenated derivative | Alkyne | Sonogashira Coupling | Alkynyl-substituted derivative |

| Halogenated derivative | Amine | Buchwald-Hartwig Amination | Amino-substituted derivative |

Coordination Chemistry and Supramolecular Assembly with 2 2 Cyanophenyl Benzoic Acid

Metal-Organic Frameworks (MOFs) Utilizing Benzoic Acid Ligands

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com The properties of MOFs, such as their porosity, stability, and functionality, are heavily influenced by the choice of the metal and, crucially, the organic linker. cd-bioparticles.net Ligands derived from benzoic acid and other carboxylic acids are among the most widely used in MOF synthesis due to their strong and versatile coordination abilities. alfa-chemistry.com

The synthesis of MOFs using carboxylic acid linkers is guided by several key principles that leverage the chemical properties of the carboxylate group to direct the formation of desired network structures. Carboxylate linkers are popular due to their ability to form strong coordination bonds with a wide range of metal ions, from intermediate hardness (e.g., In(III)) to harder ions (e.g., Al(III)). acs.org This strong interaction often leads to the formation of stable, charge-neutral frameworks. acs.org

| Design Principle | Effect on MOF Synthesis | Research Finding |

| Linker Functionality | Carboxylate groups provide strong coordination, leading to stable frameworks. cd-bioparticles.netacs.org | MOFs built with carboxylate linkers and high-valent metal ions typically exhibit excellent stability. acs.org |

| Secondary Building Units (SBUs) | Directionality and connectivity of SBUs define the final MOF topology and properties. alfa-chemistry.comacs.org | Ditopic carboxylate linkers can form a variety of structural units, such as 4-connected paddle-wheel clusters. alfa-chemistry.com |

| Reactant Stoichiometry | The molar ratio of metal to ligand can direct the formation of different MOF phases. acs.org | Varying the metal-to-ligand ratio has been shown to produce different MOF products (e.g., PCN-13, PCN-132, PCN-131). acs.org |

| Linker Rigidity/Flexibility | Flexible linkers can adapt to different coordination environments, leading to structural diversity. rsc.orgresearchgate.net | Using a flexible dicarboxylate building block resulted in MOFs with interesting 1D, 2D, and 3D structural features. rsc.org |

| Modulators | Additives like benzoic acid can introduce defects and modulate properties like surface area. unito.it | Using benzoic acid as a modulator is a reliable method for creating UiO-66 samples with a high concentration of defects. unito.it |

This table provides an interactive summary of key design principles for MOF synthesis with carboxylic acid linkers.

While less common than carboxylate or pyridine-based ligands, nitrile-functionalized linkers play an active and important role in constructing coordination polymers and MOFs. uniurb.itpublish.csiro.au The nitrile group can coordinate to metal centers, particularly softer metals like silver(I), linking them to form polynuclear complexes and increasing the dimensionality of the resulting network. uniurb.it For example, the presence of nitrile pendant arms in certain ligands was found to be directly responsible for increasing the dimensionality of a silver(I) coordination polymer from a 1D chain to a 2D or 3D structure. uniurb.it

While specific MOFs constructed solely from 2-(2-cyanophenyl)benzoic acid are not extensively documented in the selected literature, the principles of MOF design allow for predictions of the structural diversity that could be achieved with this ligand. The presence of two distinct functional groups—a hard carboxylate and a softer nitrile—on a semi-flexible biphenyl (B1667301) backbone offers multiple avenues for structural variation.

The structural outcome would likely depend on the choice of metal ion and reaction conditions. Hard metal cations would preferentially coordinate to the deprotonated carboxylate group, which could then form various SBUs. The nitrile group might remain uncoordinated and project into the pores, providing a functionalized surface, or it could coordinate to the same or a different metal center, leading to higher-dimensional or interpenetrated networks. researchgate.netnorthwestern.edu The use of softer metal ions, like Ag(I), could lead to competitive or simultaneous coordination by both the carboxylate and nitrile groups, potentially resulting in complex, low-symmetry structures. uniurb.itresearchgate.netrsc.org

Furthermore, the rotational freedom around the phenyl-phenyl bond introduces flexibility, which can lead to the formation of different framework topologies. rsc.orgresearchgate.net By systematically altering reaction parameters such as solvent, temperature, and metal-to-ligand ratio, it is conceivable to direct the assembly toward different architectures, demonstrating how ligand functionalization can be a powerful tool for achieving topology control in MOF materials. acs.orgrsc.org

Coordination Polymers and Hybrid Materials

Coordination polymers are materials with repeating coordination entities extending in one, two, or three dimensions. mdpi.comuab.cat The compound this compound is an ideal candidate for building such materials, as its distinct donor groups can engage in predictable and directional bonding to guide the formation of extended structures through self-assembly.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govusherbrooke.ca The construction of coordination polymers from a ligand like this compound relies on the principles of supramolecular self-assembly, where the final structure is encoded in the shape and chemical information of the building blocks. nih.gov The highly directional nature of metal-ligand coordination is a critical feature that drives this assembly process. nih.gov

A key strategy involves exploiting the different coordination preferences of the carboxylate and nitrile groups. The carboxylate group is a strong hydrogen-bond acceptor and a robust coordinator to metal ions, often directing the primary structural motif. mdpi.com The nitrile group, a weaker coordinator, can then act to link these primary motifs into higher-dimensional structures. uniurb.it The design of the ligand itself, including its conformational restrictions and the directionality of its coordination vectors, is crucial in influencing the topology of the resulting coordination polymer. researchgate.netrsc.org By carefully selecting metal ions with specific coordination geometries and complementary counter-ions, it is possible to guide the self-assembly process toward desired architectures, such as 1D chains, 2D sheets, or complex 3D frameworks. researchgate.netresearchgate.net

In addition to strong hydrogen bonds, weaker interactions are also significant. The nitrile group can participate in C-H···N hydrogen bonds, which can link one-dimensional chains into more extended three-dimensional networks. publish.csiro.au Furthermore, the aromatic phenyl rings are capable of engaging in π-π stacking interactions, which are important in organizing molecules in the solid state. mdpi.com The interplay of these varied interactions—strong metal-ligand coordination, robust hydrogen bonding, and weaker C-H···N and π-π interactions—collectively determines the final solid-state structure and its stability. researchgate.netrsc.org Analysis of these interactions is central to understanding and predicting the packing of crystalline materials. mdpi.com

| Interaction Type | Potential Role in Structures with this compound | Significance |

| Metal-Ligand Coordination | Primary interaction forming the polymer backbone via carboxylate and/or nitrile groups. nih.gov | Defines the fundamental connectivity and dimensionality of the coordination polymer. |

| O-H···O Hydrogen Bonds | Formation of robust synthons, such as carboxylic acid dimers, linking ligands or complexes. core.ac.ukresearchgate.net | A dominant interaction that strongly influences crystal packing and stability. mdpi.com |

| C-H···N Hydrogen Bonds | The nitrile group acts as an acceptor, linking polymeric chains into higher-dimensional networks. publish.csiro.au | Extends the supramolecular assembly into 2D or 3D architectures. |

| π-π Stacking | Interactions between the phenyl rings of the biphenyl backbone. mdpi.com | Contributes to the stabilization of the crystal packing, especially in layered structures. |

| Dipole-Dipole Interactions | Interactions involving the polar nitrile and carboxyl groups. mdpi.com | Influences the relative orientation of molecules and packing efficiency. |

This table interactively details the significant intermolecular interactions and their roles in the solid-state structures of materials based on this compound.

Applications in Catalysis and Adsorption within Coordination Systems

The integration of this compound into MOFs holds promise for applications in catalysis and gas separation. The specific functionalities of the ligand can impart unique properties to the porous materials, such as selective catalytic activity and preferential gas adsorption.

Heterogeneous Catalysis Facilitated by MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. d-nb.infoeeer.org Their high surface area, tunable pore sizes, and the potential for functionalization make them excellent candidates for heterogeneous catalysts. d-nb.infobohrium.com MOFs can act as catalysts themselves or serve as supports for catalytic species. d-nb.info The catalytic activity can arise from the metal nodes, the organic linkers, or guest species encapsulated within the pores. bohrium.com Various organic transformations, including but not limited to, Friedel-Crafts reactions, Knoevenagel condensations, oxidation reactions, and carbon dioxide fixation, have been successfully catalyzed by MOFs. d-nb.info

While the direct application of MOFs synthesized from this compound in heterogeneous catalysis is not extensively documented in publicly available research, the presence of both a Lewis basic nitrile group and a Brønsted acidic carboxylic acid group suggests significant potential. These functionalities could lead to the development of bifunctional MOFs, capable of catalyzing multi-step reactions. bohrium.com For instance, the Lewis basic sites can activate substrates, while the acidic sites can protonate intermediates, all within the confined space of the MOF pores.

Gas Adsorption and Separation Properties

The ability of MOFs to selectively adsorb and separate gases is one of their most investigated applications. bohrium.com This property is crucial for various industrial processes, including natural gas purification, carbon capture, and air separation. The efficiency of a MOF in gas separation depends on several factors, including its pore size, surface area, and the chemical nature of the framework. bohrium.com

The nitrile group in ligands used to construct MOFs has been shown to enhance CO2 adsorption. In a study of two MOFs, [Co(L1)2] and [Zn(L1)2], constructed from a cyano-containing ligand, good CO2 gas adsorption capacities at 273 K were observed, which was attributed to the presence of the nitrile groups within the framework. rsc.org In contrast, these MOFs exhibited very low N2 gas adsorption at 77 K, indicating their potential for CO2/N2 separation. rsc.org When the cyano group was replaced with a carboxyl group in a similar ligand, the resulting non-interpenetrated MOF showed a significantly higher N2 adsorption capacity. rsc.org This highlights the critical role of the cyano functionality in selective gas adsorption.

Advanced Research Applications of 2 2 Cyanophenyl Benzoic Acid and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

The unique structural framework of 2-(2-cyanophenyl)benzoic acid and its derivatives has made them valuable scaffolds in the quest for new therapeutic agents. Researchers have leveraged this core structure to design molecules that can interact with specific biological targets, leading to potential treatments for a range of diseases.

The synthesis of analogs based on the this compound structure is a key strategy in medicinal chemistry to explore and optimize biological activity. Modern synthetic methods have enabled the creation of complex molecular architectures from this versatile precursor. For instance, transition metal-free radical cleavage reactions have been used to synthesize aryl 2-cyano-phenylacetate compounds from α-bromoindanone, expanding the toolkit for creating these derivatives. sioc-journal.cn

The core structure can be elaborated through various chemical reactions. One common approach involves modifying the carboxylic acid group. For example, the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) candidate piron, was achieved through a Claisen condensation of 4-acetylbenzoic acid followed by a reaction with ethylenediamine. mdpi.com Similarly, the synthesis of sulfamoyl benzoic acid analogues demonstrates the derivatization of the benzoic acid moiety to achieve specific biological targets. nih.gov Another powerful technique is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create 1,2,3-triazole-cored structures, which act as stable bioisosteres of amide bonds. semanticscholar.orgmdpi.com

These synthetic strategies allow for the systematic modification of the parent compound to enhance properties like metabolic stability and bioavailability, which are critical for developing effective drug candidates.

Table 1: Examples of Synthesized Bioactive Analogs and Methods

| Analog Class | Synthetic Strategy | Precursor/Intermediate | Target Application | Reference(s) |

| Aryl 2-Cyano-phenylacetates | Transition Metal-Free Radical Cleavage | α-Bromoindanone | General Synthesis | sioc-journal.cn |

| Piperazinone Derivatives | Claisen Condensation & Cyclization | 4-Acetylbenzoic acid | Anti-inflammatory | mdpi.com |

| Sulfamoylbenzamides | Amide Coupling (EDCI/HOBt) | 3-(Sulfamoyl)benzoic acid | Enzyme Inhibition | semanticscholar.org |

| 1,2,3-Triazole-Cored Ureas | Click Chemistry (CuAAC) | Aryl isocyanates, propargyl amine | Anticancer (HepG2) | mdpi.com |

Exploration of Enzyme Inhibition and Receptor Binding

Derivatives of this compound have been extensively studied as inhibitors of various enzymes and as ligands for cellular receptors, demonstrating their potential in treating a wide array of diseases.

In the field of antiviral research, a series of 94 benzoic acid derivatives were synthesized and evaluated as inhibitors of influenza neuraminidase. nih.govresearchgate.net Through structure-based drug design, the most potent compound, 4-(acetylamino)-3-guanidinobenzoic acid, was identified, exhibiting an IC₅₀ value of 2.5 x 10⁻⁶ M against the N9 neuraminidase enzyme. nih.govresearchgate.net

These scaffolds have also shown promise as selective enzyme inhibitors for metabolic diseases and cancer. Researchers identified 2-hydroxybenzoic acid derivatives as novel, selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer. nih.gov The lead compound demonstrated an IC₅₀ value of 26.4 ± 0.8 μM and high selectivity over other sirtuin isoforms like SIRT1, 2, and 3. nih.gov Another study focused on designing pyridazinone-bearing benzoic acid derivatives as inhibitors of aldose reductase (ALR2), an enzyme linked to diabetic complications. researchgate.net Several of these compounds displayed potent, submicromolar inhibitory activity against ALR2. researchgate.net

Beyond enzyme inhibition, these derivatives are explored for receptor binding activity. Sulfamoyl benzoic acid analogues have been developed as the first specific agonists for the LPA₂ receptor, a G-protein coupled receptor involved in gut protection, with some analogues showing subnanomolar activity. nih.gov In neuroscience, mutations in the D₂ dopamine (B1211576) receptor were shown to dramatically increase the binding affinity of certain selective ligands, highlighting the importance of specific amino acid interactions for receptor binding. nih.gov

Table 2: Enzyme and Receptor Targets of Benzoic Acid Derivatives

| Derivative Class | Target | Activity | Potency (IC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |

| Guanidinobenzoic acids | Influenza Neuraminidase | Inhibition | 2.5 µM | Antiviral | nih.govresearchgate.net |

| Hydroxybenzoic acids | SIRT5 Deacetylase | Inhibition | 26.4 µM | Cancer, Metabolism | nih.gov |

| Pyridazinone-benzoic acids | Aldose Reductase (ALR2) | Inhibition | Submicromolar | Diabetic Complications | researchgate.net |

| Sulfamoyl benzoic acids | LPA₂ Receptor | Agonism | Subnanomolar | Gastrointestinal | nih.gov |

| Phenyl-thiazolyl-biphenyl-carboxylic acids | eIF4E | Inhibition | - | Cancer | google.com |

Potential in Drug Delivery Systems

The chemical properties of this compound derivatives also make them candidates for advanced drug delivery systems. The ability to modify the core structure allows for the optimization of pharmacokinetics, including absorption, distribution, metabolism, and excretion. For example, incorporating specific functional groups can modulate a compound's metabolic stability and bioavailability.

Research into related compounds has shown that derivatives can be formulated for controlled release. For example, 2-cyanophenyl fused heterocyclic compounds are suitable for administration in sustained-release forms, which can improve patient compliance and therapeutic outcomes by maintaining steady drug concentrations over time. google.com Furthermore, established drug delivery vehicles like liposomes and emulsions are considered viable options for delivering certain benzoic acid derivatives, which can help to improve solubility and target specific tissues. google.com

Agrochemical Applications and Pest Control

Beyond medicine, derivatives of benzoic acid are significant in agriculture. Their inherent biological activity has been harnessed to develop new agents for crop protection, including herbicides and insecticides.

The broad biological activity of benzoic acid derivatives extends to pest control. ontosight.aiontosight.airesearchgate.net Certain derivatives have demonstrated notable insecticidal effects against specific agricultural and forest pests, such as the pine weevil (Hylobius abietis). researchgate.net A specific class, derivatives of p-(1,5-dimethylhexyl)benzoic acid, functions as juvenile hormone analogs that selectively target hemipteran insects of the Pyrrhocoridae family, suggesting their potential as selective pesticides. nih.gov

In the realm of weed control, these compounds have been developed into potent herbicides. Two series of 2-cyano-3-substituted-pyridinemethylaminoacrylates were synthesized as inhibitors of photosystem II (PSII) electron transport. nih.gov Some of these compounds showed excellent herbicidal activity at application rates as low as 75 grams per hectare and were found to be safe for corn. nih.gov Similarly, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives exhibited potent herbicidal effects on both broad-leaf and grass weeds. nih.gov Further research into 5-acylbarbituric acid derivatives containing a pyrimidinedione moiety also yielded compounds with significant, broad-spectrum herbicidal efficacy. mdpi.com

Table 3: Agrochemical Activity of Benzoic Acid Derivatives

| Derivative Class | Target Organism(s) | Mode of Action | Efficacy | Reference(s) |

| Simple Benzoic Acid Derivatives | Pine Weevil (Hylobius abietis) | Antifeedant | - | researchgate.net |

| p-(1,5-dimethylhexyl)benzoic acid Derivatives | Dysdercus species (Hemiptera) | Juvenile Hormone Analog | Selective activity | nih.gov |

| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Various Weeds | Photosystem II (PSII) Inhibition | Effective at 75 g/ha | nih.gov |

| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids | Broad-leaf and Grass Weeds | Not specified | Potent at 1.0 mg/L | nih.gov |

| 5-Acylbarbituric Acid Derivatives | Various Weeds | Protoporphyrinogen IX oxidase (PPO) Inhibition | Complete inhibition at 150 g/ha | mdpi.com |

Structure-Activity Relationship Studies in Agrochemicals

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing effective and selective agrochemicals. mst.dk SAR studies on benzoic acid derivatives have provided crucial insights for optimizing their pesticidal properties.

For insecticidal derivatives, the activity against the pine weevil is closely linked to the position of substituents and the nature of functional groups on the aromatic ring. researchgate.net This indicates that specific structural arrangements are required for effective interaction with the target pest.

In herbicidal applications, SAR studies have been even more detailed. For 2-cyanoacrylate herbicides, high activity depends on having a suitable substituent at the 2-position of the pyridine (B92270) ring and an optimal group at the 3-position of the acrylate (B77674) moiety. nih.gov A study on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives revealed that a trifluoromethyl group at the 5-position of the pyridine ring was essential for herbicidal activity. nih.gov This same study found that carboxylic esters were more active than the corresponding carboxylic amides or free acids. nih.gov Similarly, for 5-acylbarbituric acid herbicides, the substituents on the benzene (B151609) ring and the length of an alkyl side chain were found to have a significant impact on herbicidal efficacy. mdpi.com For instance, replacing a hydrogen atom with a chlorine atom at a specific position on the benzene ring increased the total weed inhibition rate by approximately 19-fold. mdpi.com These findings provide a rational basis for the design of next-generation herbicides with improved potency and selectivity.

Materials Science and Organic Electronics

The unique molecular architecture of this compound, featuring a biphenyl (B1667301) backbone with nitrile and carboxylic acid functional groups, makes it and its derivatives valuable building blocks in materials science. The rigid structure, coupled with the electron-withdrawing nature of the cyano group and the potential for hydrogen bonding or conversion of the carboxylic acid group, allows for the synthesis of materials with tailored electronic and physical properties. These characteristics are particularly sought after in the field of organic electronics.

Luminescent Properties and Optoelectronic Applications

Derivatives of this compound have shown significant promise in the realm of optoelectronics, primarily due to their luminescent properties. The cyanophenyl moiety plays a crucial role in the electronic characteristics of these molecules, influencing their absorption and emission spectra.

Research into related structures demonstrates the importance of the cyanophenyl group in developing materials for Organic Light-Emitting Diodes (OLEDs). For instance, triazine-based polymers incorporating cyanophenyl units have been identified as effective host materials for red phosphorescent OLEDs. dokumen.pub The strong electron-withdrawing capability of the cyanophenyl group helps to create a small energy gap, which is a desirable trait for host materials in these devices. dokumen.pub Similarly, bicarbazole-benzophenone derivatives have been developed as blue emitters for highly efficient fluorescent OLEDs, with all synthesized compounds showing high triplet energies of about 2.65 eV, making them suitable for the emitting layer. mdpi.com

The core structure is also amenable to modification to tune its photophysical properties. Studies on benzothiazole (B30560) and benzoxazole (B165842) derivatives, which share structural similarities, reveal that these compounds can exhibit intriguing photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.comresearcher.life These properties are highly dependent on the molecular structure and can be modulated by introducing different functional groups. mdpi.com Benzoic acid derivatives, in general, have been explored as luminescent dyes. umich.edunih.govumich.edu For example, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid have been identified as potential luminescent sublimation dyes, which emit light under UV excitation. nih.govumich.edu

Table 1: Optoelectronic Properties of Related Cyanophenyl Derivatives

| Compound Type | Application | Key Finding | Reference |

|---|---|---|---|

| Triazine-based polymers with cyanophenyl units | Host material in PhOLEDs | Strong electron-withdrawing ability of cyanophenyl results in a narrow bandgap. dokumen.pub | dokumen.pub |

| Bicarbazole-benzophenone derivatives | Blue emitters in OLEDs | High triplet energies (~2.65 eV) suitable for emitting layers. mdpi.com | mdpi.com |

| 2-(2′-aminophenyl)benzothiazole derivatives | General Luminescence | Exhibit tunable photophysical properties like ESIPT and AIE. mdpi.com | mdpi.com |

| Benzoic acid derivatives (e.g., salicylic (B10762653) acid) | Luminescent sublimation dyes | Show fluorescence when excited with UV light (e.g., 254 nm). nih.gov | nih.gov |

| Cyanobenzyl compounds | Precursors for conducting materials | Used to synthesize molecules for building metal-organic frameworks with electronic applications. iucr.org | iucr.org |

Synthesis of Polymers and Advanced Materials with Cyanophenyl Moieties

The bifunctional nature of this compound allows it to be used as a monomer or a ligand in the synthesis of various polymers and advanced materials. The carboxylic acid group provides a reactive site for polymerization reactions such as esterification or amidation, while the cyanophenyl group imparts specific properties like thermal stability, solubility, and gas adsorption capabilities to the resulting polymer.

Derivatives of cyanophenyl propenoic acid have been successfully copolymerized with vinyl benzene through radical initiation to form copolymers. nih.gov This demonstrates a pathway to incorporate the cyanophenyl moiety into vinyl-based polymer chains. Polyamides with enhanced solubility and high thermal stability have been synthesized using dicarboxylic acid monomers containing bulky, noncoplanar biphenylene (B1199973) units with pendant phenyl groups, a structure analogous to this compound. researchgate.net These bulky pendant groups disrupt polymer chain packing, which improves solubility in organic solvents without sacrificing thermal performance. researchgate.net

In the field of metal-organic frameworks (MOFs), ligands containing both cyanophenyl and benzoic acid groups are used to construct coordination polymers. For example, a ligand named 4-(6-(4-cyanophenyl)-[2,3'-bipyridin]-4-yl)benzoic acid was used to create cobalt and zinc MOFs that featured two-fold interpenetration. researchgate.net The nitrile groups within the framework of these MOFs were credited with their good CO2 gas adsorption capacities. researchgate.net Similarly, manganese-based coordination polymers have been synthesized using 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid, which resulted in one-dimensional and two-dimensional structures with unique magnetic properties. rsc.org

Table 2: Polymer Systems Incorporating Cyanophenyl Moieties

| Polymer Type | Monomer/Ligand Example | Synthesis Method | Key Properties/Application | Reference |

|---|---|---|---|---|

| Copolymers | Isopropyl 2-cyano-3-phenyl-2-propenoates | Radical copolymerization with vinyl benzene | Formation of functional copolymers. nih.gov | nih.gov |

| Aromatic Polyamides | 2,2′-diphenylbiphenyl-4,4′-dicarboxylic acid | Direct polycondensation | Readily soluble in organic solvents, excellent thermal stability. researchgate.net | researchgate.net |

| Metal-Organic Frameworks (MOFs) | 4-(6-(4-cyanophenyl)-[2,3'-bipyridin]-4-yl)benzoic acid | Self-assembly with metal ions (Co, Zn) | Interpenetrated frameworks with good CO2 gas adsorption. researchgate.net | researchgate.net |

| Coordination Polymers (CPs) | 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | Self-assembly with Mn(II) ions | 1D and 2D structures with interesting magnetic properties. rsc.org | rsc.org |

Biological Research Tools and Probes

The structural motifs present in this compound and its derivatives make them valuable scaffolds for designing molecules that can interact with biological systems. These compounds can serve as probes to investigate biological functions, acting as inhibitors, binding partners, or modulators of cellular targets.

Enzyme Inhibition and Protein Binding Studies

The specific arrangement of aromatic rings and functional groups in derivatives of this compound allows for targeted interactions with the active sites of enzymes and the binding pockets of proteins. The benzamide (B126) derivatives, in particular, have been explored as potential enzyme inhibitors. smolecule.com For example, 4-tert-butyl-N-(2-cyanophenyl)benzamide has been studied for its potential as an enzyme inhibitor, where its unique structure could lead to therapeutic applications in diseases like cancer or inflammation by modulating specific biological pathways. smolecule.com

Extensive research has been conducted on benzoic acid derivatives as inhibitors for a range of enzymes. Structure-based drug design has led to the synthesis of numerous benzoic acid derivatives tested for their ability to inhibit influenza neuraminidase. researchgate.netnih.gov One of the most potent compounds identified in these studies had an IC50 value in the micromolar range against N9 neuraminidase. nih.gov Similarly, derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, which are analogues of febuxostat, have exhibited high potency as xanthine (B1682287) oxidase inhibitors, with some showing mixed-type inhibition. researchgate.net Other research has focused on developing inhibitors for protein kinase CK2, where docking studies helped in designing purine-scaffold-containing benzoic acid derivatives that could bind effectively to the enzyme's hinge region. jst.go.jp

Protein binding studies are crucial for understanding the pharmacokinetic properties of potential drugs. Research on the enantiomers of 2-(2-hydroxypropanamido) benzoic acid revealed significant species-dependent differences in plasma protein binding. nih.gov Molecular docking simulations in the same study showed that the (R)-enantiomer had a higher combining capacity with human serum albumin (HSA) than the (S)-enantiomer, highlighting the importance of stereochemistry in protein interactions. nih.gov

Table 3: Enzyme Inhibition by Derivatives of Benzoic Acid

| Derivative Class | Target Enzyme/Protein | Research Finding | Reference |

|---|---|---|---|

| N-(2-cyanophenyl)benzamides | General Enzymes/Receptors | Potential as enzyme inhibitors or receptor modulators for cancer or inflammation. smolecule.com | smolecule.com |

| Substituted Benzoic Acids | Influenza Neuraminidase | Potent inhibitors developed via structure-based design, with IC50 values down to 2.5 x 10-6 M. nih.gov | nih.gov |

| Triazole-Carboxylic Acids | Xanthine Oxidase (XO) | High potency inhibitors (submicromolar/nanomolar range), acting as mixed-type inhibitors. researchgate.net | researchgate.net |

| Purine-Scaffold Benzoic Acids | Protein Kinase CK2 | Designed as small molecule inhibitors targeting the hinge region of the kinase. jst.go.jp | jst.go.jp |

| Benzoic Acid Enantiomers | Plasma Proteins (HSA) | Stereoselective binding observed, with molecular docking confirming differential binding capacity. nih.gov | nih.gov |

Investigating Cellular Processes at a Molecular Level

Beyond simple enzyme inhibition, derivatives of this compound can be used as molecular tools to probe and understand complex cellular processes. Their ability to interact with specific biomolecules allows researchers to modulate signaling pathways and study the resulting cellular responses.

The interaction of these compounds with various biological targets can influence disease progression. smolecule.com For example, their potential to act as receptor modulators means they can be used to study signaling pathways associated with inflammation and cancer. Molecular docking studies with benzoxazole derivatives have been used to investigate interactions with key therapeutic targets like the vascular endothelial growth factor receptor (VEGFR-2) and PARP-2, an enzyme involved in DNA repair and cell death. researcher.life Such computational studies help to predict and understand the binding modes of these small molecules, guiding the development of more effective probes and therapeutic agents.

Furthermore, these compounds can be used to dissect fundamental biological mechanisms. For instance, inhibitors of the eIF4E/eIF4G protein-protein interaction, which include benzoic acid derivatives, have been used as tools to study the role of cap-dependent translation in processes like fear memory consolidation and cancer cell apoptosis. google.com By using such specific molecular probes, scientists can investigate the function of individual proteins and pathways within the complex environment of a living cell.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Material Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize materials science, shifting the paradigm from trial-and-error discovery to predictive, inverse design. arxiv.orgarxiv.org For a molecule like 2-(2-Cyanophenyl)benzoic acid, these computational tools offer a powerful approach to unlock its full potential in advanced materials.

Predictive Modeling: Machine learning algorithms, particularly graph neural networks (GNNs), can be trained on existing chemical datasets to predict the physicochemical properties of novel compounds. researchgate.net For this compound and its derivatives, ML models could forecast key material properties such as:

Electronic Properties: Bandgap, conductivity, and charge mobility for applications in organic electronics.

Thermal Properties: Stability and decomposition temperatures for use in high-performance polymers.

Solubility: Predicting solubility in various solvents is crucial for processing and formulation. doaj.org

By creating a virtual library of derivatives—modified with different functional groups—researchers can use these predictive models to rapidly screen thousands of potential candidates without synthesizing them, saving significant time and resources. researchgate.net

Inverse Design and Generative Models: Beyond property prediction, AI enables inverse design, where a desired set of properties is defined, and an AI model generates a molecular structure predicted to exhibit those properties. arxiv.org Generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be employed to explore the vast chemical space around the this compound scaffold. arxiv.orgresearchgate.net This approach could lead to the discovery of novel molecules for specific applications, such as:

Optimized Superalloys: AI platforms are being developed to design new materials for extreme environments, a field where organic components derived from robust molecules could play a role. usc.edu